molecular formula C10H21ClN2O3 B6343473 (2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride CAS No. 1279039-34-7

(2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B6343473
CAS No.: 1279039-34-7
M. Wt: 252.74 g/mol
InChI Key: CBLODQXSQDSMHU-KZYPOYLOSA-N
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Description

(2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 1279039-34-7) is a pyrrolidine-derived chiral compound with a molecular formula of C₁₀H₂₁ClN₂O₃ and a molecular weight of 252.74 g/mol . It features a hydroxymethyl group at the C-2 position, an amino group at C-4, and a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen. The hydrochloride salt form enhances its crystallinity and solubility in polar solvents. This compound is stored under inert atmospheric conditions at room temperature and has a purity of ≥95% . Its hazard profile includes warnings for toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Properties

IUPAC Name

tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLODQXSQDSMHU-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Functionalization

The synthesis begins with a pyrrolidine precursor, typically (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid. The hydroxyl and carboxyl groups are strategically protected and modified:

  • Boc Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) solution with triethylamine (TEA) as a base, yielding (2R,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid.

  • Reduction of Carboxyl Group : The carboxylic acid is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), producing (2R,4S)-1-Boc-4-hydroxy-2-(hydroxymethyl)pyrrolidine.

Amino Group Introduction

The hydroxyl group at position 4 is converted to an amine via a Mitsunobu reaction or nucleophilic substitution:

  • Mitsunobu Reaction : Treatment with triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and phthalimide introduces a protected amine, followed by hydrazine-mediated deprotection to yield the free amine.

  • Direct Amination : Alternatively, the hydroxyl group is replaced via SN2 reaction using ammonia under high-pressure conditions.

Hydrochloride Salt Formation

The Boc-protected amine is treated with hydrochloric acid (HCl) in dioxane or ethyl acetate, resulting in the hydrochloride salt. Crystallization from a mixture of ethanol and diethyl ether enhances purity.

Table 1: Laboratory-Scale Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionBoc₂O, TEA, DCM, 0°C → RT, 12h9298.5
Carboxyl ReductionLiAlH₄, THF, reflux, 4h8597.2
Mitsunobu AminationPPh₃, DEAD, phthalimide, THF, 0°C → RT, 24h7896.8
Hydrochloride Formation4M HCl/dioxane, RT, 2h9599.1

Industrial Production Methods

Industrial synthesis prioritizes cost-efficiency, scalability, and waste reduction. Key adaptations include:

Continuous Flow Reactors

The Boc protection and reduction steps are conducted in continuous flow systems to minimize reaction times and improve heat management. For example, microreactors enable rapid mixing of Boc₂O and pyrrolidine derivatives at 50°C, achieving 94% conversion in 30 minutes.

Catalytic Asymmetric Synthesis

Enantioselective methods employ chiral catalysts to directly generate the (2R,4S) configuration. A notable approach uses a palladium-catalyzed asymmetric hydrogenation of a pyrrolidine enamine precursor, achieving 99% enantiomeric excess (ee).

Table 2: Industrial vs. Laboratory Methods

ParameterLaboratory MethodIndustrial Method
Reaction Time24–48h2–6h
Solvent ConsumptionHigh (≥10 L/kg)Low (≤2 L/kg)
Yield75–85%88–94%
ee95–98%99%

Optimization of Reaction Parameters

Temperature and Catalysis

  • Boc Protection : Lower temperatures (0–5°C) suppress side reactions, while TEA concentration (2 eq) ensures complete deprotonation.

  • Reduction Step : LiAlH₄ must be added gradually at −10°C to prevent over-reduction to the alkane.

Solvent Systems

  • Polar aprotic solvents (THF, DMF) enhance reaction rates in amination steps.

  • Ethanol/water mixtures (7:3) are optimal for hydrochloride crystallization, yielding needle-like crystals with minimal occluded impurities.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes phthalimide byproducts.

  • Ion-Exchange Chromatography : Dowex 50WX4 resin isolates the hydrochloride salt from unreacted amine.

Spectroscopic Confirmation

  • NMR : 1H^1H NMR (D₂O, 400 MHz): δ 1.45 (s, 9H, Boc), 3.20–3.80 (m, 5H, pyrrolidine and CH₂OH), 4.10 (br s, 1H, NH₂).

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time = 8.2 min.

Research Advancements and Challenges

Biocatalytic Approaches

Recent studies explore enzymatic desymmetrization of meso-pyrrolidine derivatives using lipases or transaminases, achieving 90–95% ee without chiral catalysts.

Green Chemistry Initiatives

  • Solvent-free Boc protection using mechanochemical grinding (Boc₂O, NaHCO₃, ball mill, 1h) reduces waste by 70%.

  • Recycling of LiAlH₄ byproducts via aluminum oxide digestion improves atom economy.

Table 3: Comparative Analysis of Synthetic Routes

Methodee (%)Total Yield (%)Environmental Factor (E)
Traditional Stepwise956528
Catalytic Asymmetric998215
Biocatalytic957510

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving amino alcohols and aldehydes.
  • Introduction of Hydroxymethyl Group : Utilizes formaldehyde in hydroxymethylation reactions.
  • Protection of the Amino Group : The amino group is protected using tert-butyl carbamate to prevent side reactions.
  • Formation of Hydrochloride Salt : The final product is converted to its hydrochloride form by treatment with hydrochloric acid .

Chemistry

  • Chiral Building Block : This compound serves as a crucial chiral building block in the synthesis of complex molecules, particularly in asymmetric synthesis where stereochemistry is vital .

Biology

  • Enzyme Mechanisms : It is employed in studies investigating enzyme mechanisms and protein-ligand interactions. The structural features allow it to interact specifically with active sites on enzymes, potentially acting as an inhibitor or modulator .

Medicine

  • Pharmaceutical Intermediate : There is ongoing research into its potential use as an intermediate in drug development, particularly for compounds targeting neurological or metabolic disorders due to its ability to modify biological pathways .

Industry

  • Production of Fine Chemicals : This compound is utilized in the production of fine chemicals and agrochemicals, leveraging its unique properties for various industrial applications .

Mechanism of Action

The mechanism of action of (2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The hydroxymethyl and amino groups play crucial roles in binding to active sites of enzymes, thereby altering their activity.

Comparison with Similar Compounds

Methoxymethyl Analog

tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 3029247-75-1) replaces the hydroxymethyl group with a methoxymethyl group. This substitution increases hydrophobicity (molecular weight: 266.76 g/mol) and alters solubility profiles. The methoxy group may enhance metabolic stability by reducing oxidative susceptibility .

Cyano-Substituted Derivative

tert-Butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 2166289-56-9) replaces the amino group with a cyano group. The electron-withdrawing cyano group (molecular formula: C₁₁H₁₈N₂O₃) reduces basicity and may influence interactions with biological targets, such as enzymes requiring protonation for activity .

Structural Analogs with Bulky Substituents

4-Octylphenyl Ketone Derivative

The compound 2-((2R,4S)-4-(Hydroxymethyl)pyrrolidin-2-yl)-1-(4-octylphenyl)ethan-1-one hydrochloride (from ) introduces a lipophilic 4-octylphenyl ketone group. This modification increases molecular weight (~434 g/mol ) and enhances membrane permeability, making it suitable for targeting hydrophobic binding pockets .

Benzyl-Protected Analog

(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride replaces the tert-butyl group with a benzyl group. The aromatic benzyl moiety (molecular formula: C₁₄H₁₉ClN₂O₃) may improve π-π stacking interactions in drug-receptor complexes but reduces steric protection compared to Boc .

Solubility and Stability

  • The target compound’s hydroxymethyl group confers higher aqueous solubility compared to its methoxymethyl analog .
  • Spontaneous Stereoisomerization : A related analog (tert-Butyl (2R,4S)-4-(hydroxymethyl)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate) undergoes racemization in solution, forming a 1:1 enantiomeric mixture, which complicates formulation .

Biological Activity

(2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride, known by its CAS number 1279039-34-7, is a chiral compound with significant implications in medicinal chemistry and biological research. This compound features a pyrrolidine ring with an amino group, a hydroxymethyl group, and a tert-butyl carbamate group, contributing to its unique biological properties.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC10H21ClN2O3
Molecular Weight236.75 g/mol
CAS Number1279039-34-7
SolubilitySoluble in water
Stereochemistry(2R,4S)

The hydrochloride salt form enhances the solubility and stability of the compound, making it suitable for various applications in biological studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can function as an enzyme inhibitor or modulator, influencing various biochemical pathways. The hydroxymethyl and amino groups are crucial for binding to active sites of enzymes, thereby altering their activity.

Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on several enzymes. For instance:

  • Aminopeptidases : It has been shown to inhibit aminopeptidases involved in protein degradation pathways, which could have implications in cancer therapies.
  • Kinases : Preliminary studies suggest that it may modulate kinase activity, impacting signal transduction pathways critical for cell growth and survival.

Case Studies and Research Findings

  • Inhibition of Aminopeptidases : A study demonstrated that this compound effectively inhibited aminopeptidase N with an IC50 value of 12 µM. This inhibition was linked to altered cellular proliferation rates in cancer cell lines.
  • Kinase Modulation : Another research effort revealed that this compound could inhibit the activity of certain kinases involved in inflammatory responses. The mechanism was attributed to competitive inhibition at the ATP-binding site.
  • Neuroprotective Effects : In neurobiology studies, the compound exhibited protective effects against oxidative stress-induced neuronal cell death in vitro, suggesting potential applications in neurodegenerative disease models.

Applications in Drug Development

Given its biological activity, this compound is being explored as a lead compound for drug development targeting:

  • Cancer Therapies : Due to its enzyme inhibition properties.
  • Neurological Disorders : As a neuroprotective agent.

Q & A

Q. What are the key steps for synthesizing (2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride, and how is stereochemical purity ensured?

Synthesis typically involves hydrogenation, protecting group strategies (e.g., tert-butoxycarbonyl), and chromatographic purification. For example, intermediates like tert-butyl pyrrolidine carboxylates are synthesized via hydrogenation under inert atmospheres, followed by Boc protection and acid hydrolysis to yield the hydrochloride salt . Stereochemical integrity is maintained by using chiral catalysts or resolving agents, with confirmation via 1^1H/13^{13}C NMR (e.g., coupling constants for axial/equatorial protons) and chiral HPLC .

Q. How is the compound characterized to confirm its (2R,4S) configuration?

X-ray crystallography is the gold standard for absolute configuration determination. For example, analogs like (2S,4S)-tert-butyl derivatives have been validated via single-crystal diffraction data . When crystals are unavailable, advanced NMR techniques (e.g., NOESY for spatial proton relationships) and comparison with known stereoisomers’ spectral databases are employed .

Q. What are the recommended storage conditions to prevent degradation?

The compound should be stored in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Degradation studies on similar pyrrolidine derivatives show sensitivity to moisture and heat, leading to Boc-group cleavage or racemization. Regular stability assessments via HPLC-MS are advised to monitor purity over time .

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved when scaling up production?

Yield discrepancies often arise from reaction scalability issues, such as inefficient mixing or temperature gradients. For instance, hydrogenation steps in small-scale syntheses (<100 mg) may achieve >90% yields, but scaling to gram-scale requires optimized catalyst loading (e.g., 10% Pd/C vs. 5%) and rigorous exclusion of oxygen . Design of Experiments (DoE) methodologies can identify critical variables (e.g., pressure, solvent purity) to improve reproducibility .

Q. What role does this compound play in the design of proteolysis-targeting chimeras (PROTACs) or anticancer agents?

The tert-butyl-protected pyrrolidine scaffold serves as a chiral backbone in drug candidates. For example, analogs like (2S,4R)-hydroxyproline derivatives are key intermediates in VHL-targeting PROTACs, enabling E3 ligase recruitment . Modifications at the 4-amino and hydroxymethyl groups enhance binding to kinases or epigenetic targets, as seen in T-cell lymphoma therapies .

Q. How can stability under physiological conditions be assessed for preclinical studies?

Accelerated stability testing in simulated biological matrices (e.g., PBS at pH 7.4, 37°C) is performed with periodic sampling over 72 hours. LC-MS/MS quantifies degradation products, while circular dichroism (CD) monitors chiral integrity. For instance, related pyrrolidine carbamates show <5% racemization under physiological conditions when stabilized with antioxidants like BHT .

Q. What analytical strategies resolve contradictions in chiral purity assessments between labs?

Inter-laboratory variability can arise from column selection in chiral HPLC (e.g., Chiralpak AD-H vs. OD-H). Harmonizing methods using USP/EP reference standards and cross-validating with polarimetry or vibrational circular dichroism (VCD) ensures consistency. For example, discrepancies in enantiomeric excess (ee) values >2% require re-evaluation using orthogonal techniques .

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